molecular formula C12H13BrClN3O2 B2427205 3-Bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide CAS No. 2224146-10-3

3-Bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide

Cat. No.: B2427205
CAS No.: 2224146-10-3
M. Wt: 346.61
InChI Key: AMRLAPQDEDOUCF-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium tert-butoxide, and various amines can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-Bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, as well as the azepane ring, allows the compound to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloropyridine: A simpler derivative that lacks the azepane ring and carboxamide group.

    2-Chloro-3-pyridinamine: Another pyridine derivative with different functional groups.

    N-(2-oxoazepan-3-yl)pyridine-4-carboxamide: A compound similar to 3-Bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide but without the halogen atoms.

Uniqueness

This compound is unique due to the combination of its halogen atoms, azepane ring, and carboxamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-bromo-2-chloro-N-(2-oxoazepan-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClN3O2/c13-9-7(4-6-15-10(9)14)11(18)17-8-3-1-2-5-16-12(8)19/h4,6,8H,1-3,5H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRLAPQDEDOUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=C(C(=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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